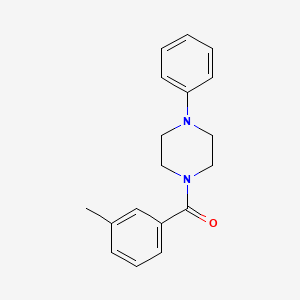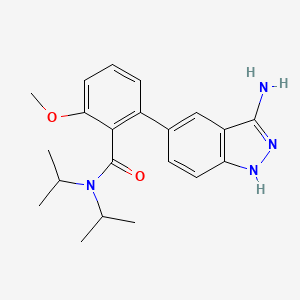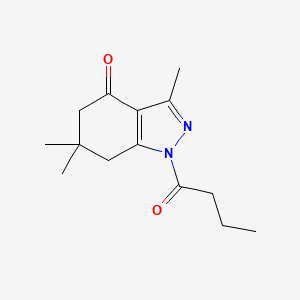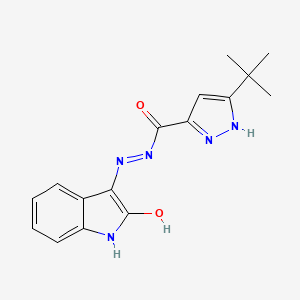
1-(3-methylbenzoyl)-4-phenylpiperazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of compounds related to 1-(3-methylbenzoyl)-4-phenylpiperazine often involves the reaction of benzoyl chloride derivatives with potassium thiocyanate in acetone, followed by treatment with amines or sulfanilamide to afford the target compound. Such methods emphasize efficiency and yield in creating complex molecules including various derivatives of benzoyl-piperazine (Saeed, Mumtaz, & Flörke, 2010; Qiao et al., 2017).
Molecular Structure Analysis
Detailed molecular structure analyses are typically conducted using spectroscopic data and elemental analyses, often complemented by single-crystal X-ray diffraction data. These studies reveal the crystalline structure, molecular geometry, and specific interactions such as hydrogen bonding within the compounds. For example, the crystal structure of certain benzoyl-piperazine derivatives has been elucidated, showing monoclinic space group arrangements and highlighting the importance of N-H...N, N-H...O, and C-H...O hydrogen bonds (Portilla et al., 2007).
Chemical Reactions and Properties
Chemical reactions involving this compound derivatives often focus on modifications to enhance specific properties, such as antimicrobial activity or potential as COX-2 inhibitors. These reactions include alkylation, acylation, and the formation of hydrogen-bonded complexes, which significantly affect the compound's reactivity and interaction with biological targets (Foks et al., 2004; Sun et al., 2016).
Physical Properties Analysis
The physical properties of these compounds, such as solubility, melting point, and crystalline form, are crucial for their application in various fields. These properties are determined through analytical techniques like thermogravimetric analysis (TGA), differential scanning calorimetry (DSC), and solubility testing. The physical stability and phase behavior of these compounds often relate directly to their molecular structure and substitution patterns.
Chemical Properties Analysis
Chemical properties, including reactivity, stability under various conditions, and interaction with other molecules, are key to understanding the potential applications of this compound derivatives. Studies frequently employ spectroscopic methods (NMR, IR, MS) to elucidate these aspects, providing insights into the electronic structure, potential reactive sites, and mechanisms of reaction with biological targets or during synthetic processes (Abdel-Hay et al., 2014).
Mecanismo De Acción
Safety and Hazards
Propiedades
IUPAC Name |
(3-methylphenyl)-(4-phenylpiperazin-1-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O/c1-15-6-5-7-16(14-15)18(21)20-12-10-19(11-13-20)17-8-3-2-4-9-17/h2-9,14H,10-13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NVTABHWIIRXAIJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C(=O)N2CCN(CC2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[2-(3,4-dimethoxyphenyl)ethyl]-2-thiophenesulfonamide](/img/structure/B5639848.png)
![3-{[(3-chloro-2-methylphenyl)amino]methylene}-1,5-dioxaspiro[5.5]undecane-2,4-dione](/img/structure/B5639849.png)
![4-[2-(3-methyl-2-oxo-1-oxa-3,8-diazaspiro[4.5]dec-8-yl)-2-oxoethyl]-2H-1,4-benzothiazin-3(4H)-one](/img/structure/B5639869.png)
![methyl 2-({[(5-isobutyl-4H-1,2,4-triazol-3-yl)thio]acetyl}amino)benzoate](/img/structure/B5639885.png)
![3-chloro-1-(2,3-dimethylphenyl)-4-[(3-hydroxyphenyl)amino]-1H-pyrrole-2,5-dione](/img/structure/B5639887.png)
![3-benzyl-3,5,6,7,8,9-hexahydro-4H-cyclohepta[4,5]thieno[2,3-d]pyrimidin-4-imine](/img/structure/B5639892.png)


![N-(3-imidazo[1,2-a]pyridin-2-ylphenyl)-2-methylbenzamide](/img/structure/B5639916.png)

![2-(2-hydroxyethyl)-8-[3-(3-methoxyphenyl)propanoyl]-2,8-diazaspiro[5.5]undecan-3-one](/img/structure/B5639926.png)
![9-hydroxy-4-(morpholin-4-ylacetyl)-1,2,3,4-tetrahydro-5H-chromeno[3,4-b]pyridin-5-one](/img/structure/B5639933.png)
![N-(4-{[(2-methylphenyl)amino]sulfonyl}phenyl)acetamide](/img/structure/B5639936.png)